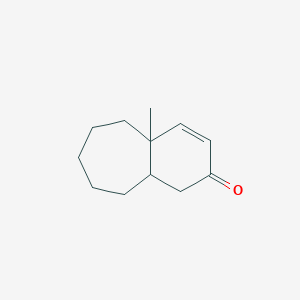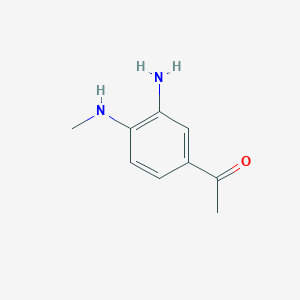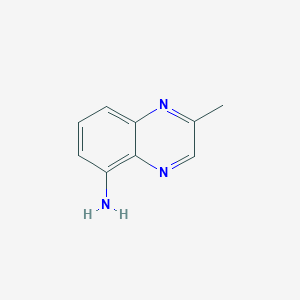
alpha2-Rhodomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha2-Rhodomycinone is a complex organic compound belonging to the anthracycline family. Anthracyclines are known for their potent biological activities, particularly in the field of oncology. This compound is characterized by its unique stereochemistry and multiple hydroxyl groups, which contribute to its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha2-Rhodomycinone typically involves multiple steps, starting from simpler organic molecules. One common approach is the polyketide pathway, which involves the condensation of acetate units to form the tetracyclic core structure. The stereochemistry at positions 7, 9, and 10 is controlled by specific enzymes or catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using genetically engineered strains of Streptomyces bacteria. These bacteria are capable of producing the compound in significant quantities through their natural metabolic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
alpha2-Rhodomycinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and halogenated compounds. These derivatives often exhibit different biological activities and can be used for further research.
Scientific Research Applications
alpha2-Rhodomycinone has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of anthracyclines and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of alpha2-Rhodomycinone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: Another anthracycline with similar cytotoxic properties.
Doxorubicin: Known for its use in cancer therapy, it shares a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness
alpha2-Rhodomycinone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
18118-77-9 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
InChI Key |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Synonyms |
alpha(2)-rhodomycinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















